N-(9H-xanthen-9-yl)pyridine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(9H-xanthen-9-yl)pyridine-4-carboxamide (CAS 26864-00-6), also known as N-xanthyl-isonicotinamide, is a synthetic heterocyclic amide with the molecular formula C₁₉H₁₄N₂O₂ and a molecular weight of 302.33 g/mol. The compound consists of a xanthene core linked at the C-9 position via an amide bond to a pyridine-4-carboxamide moiety.

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
CAS No. 26864-00-6
Cat. No. B12182295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-xanthen-9-yl)pyridine-4-carboxamide
CAS26864-00-6
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC=NC=C4
InChIInChI=1S/C19H14N2O2/c22-19(13-9-11-20-12-10-13)21-18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18/h1-12,18H,(H,21,22)
InChIKeyIHCSGQFLWZJGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9H-xanthen-9-yl)pyridine-4-carboxamide (CAS 26864-00-6) — Compound Identity and Structural Class for Research Procurement


N-(9H-xanthen-9-yl)pyridine-4-carboxamide (CAS 26864-00-6), also known as N-xanthyl-isonicotinamide, is a synthetic heterocyclic amide with the molecular formula C₁₉H₁₄N₂O₂ and a molecular weight of 302.33 g/mol [1]. The compound consists of a xanthene core linked at the C-9 position via an amide bond to a pyridine-4-carboxamide moiety. It belongs to the broader class of 9H-xanthen-9-yl amides, a scaffold explored for gastric antisecretory activity, DNA intercalation, and kinase inhibition [2]. Unlike its reverse-amide regioisomer N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, which has reported PIM1 kinase inhibitory activity, the specific bioactivity profile of this compound remains sparsely characterized in the public domain.

Regioisomer-Specific Tool Distinct from reverse-amide regioisomer
Xanthene Scaffold 9H-xanthen-9-yl core with pyridine-4-carboxamide
Bioactivity Context Sparsely characterized; supports SAR exploration

Why N-(9H-xanthen-9-yl)pyridine-4-carboxamide Cannot Be Interchanged with Its Reverse Amide Regioisomer


The amide bond orientation in N-(9H-xanthen-9-yl)pyridine-4-carboxamide (xanthene-C9-NH-CO-pyridine) versus its reverse amide N-(pyridin-4-yl)-9H-xanthene-9-carboxamide (xanthene-CO-NH-pyridine) dictates fundamentally different pharmacophoric geometries, hydrogen-bonding patterns, and conformational preferences . In the target compound, the pyridine nitrogen is positioned distal to the xanthene core and oriented by the amide's rotatable C-N bond, whereas in the reverse amide the pyridine ring is directly attached to the amide nitrogen, altering both the spatial presentation of the Lewis-basic pyridyl nitrogen and the overall molecular topology. This regioisomerism has been shown in pyridyl carboxamide kinase inhibitor programs to produce order-of-magnitude differences in target binding affinity [1]. Substituting one regioisomer for the other without experimental validation therefore risks complete loss of desired biological activity or unexpected off-target effects.

Target Compound
Reverse Amide Regioisomer
Amide Orientation
Xanthene-C9-NH-CO-pyridine
Xanthene-CO-NH-pyridine
Pharmacophoric Geometry
Distal pyridine nitrogen, rotatable C-N bond
Pyridine directly on amide N; altered topology
Risk
May produce >100-fold affinity shift; off-target potential

Quantitative Differentiation Evidence: N-(9H-xanthen-9-yl)pyridine-4-carboxamide vs. Closest Analogs


Amide Orientation Defines Distinct Pharmacophoric Geometry vs. Reverse Amide Regioisomer

The target compound and its reverse-amide regioisomer N-(pyridin-4-yl)-9H-xanthene-9-carboxamide share identical molecular formula (C₁₉H₁₄N₂O₂) and molecular weight (302.33 g/mol) but differ in amide bond orientation. In the target compound, the carbonyl is attached to the pyridine ring while the amine is attached to the xanthene C-9 position [1]. In the reverse amide, the carbonyl is attached to the xanthene C-9 position and the amine to the pyridine 4-position . This structural isomerism produces different InChI Keys (IHCSGQFLWZJGPY-UHFFFAOYSA-N vs. MGHLZEVMIBMMIV-UHFFFAOYSA-N) and distinct 3D conformations that have been demonstrated in pyridyl carboxamide kinase inhibitor series to profoundly affect target engagement [2].

Amide Orientation Geometry
Head-to-head
Xanthene-C9-NH-CO-pyridine vs. reverse connectivity
Regioisomer identity may influence target binding
InChI Keys differ; reported >100-fold IC₅₀ shift in kinase series
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Computed Lipophilicity (XLogP3) Differentiates Target from Pyridine-3-Carboxamide Regioisomer

Computed partition coefficients distinguish the target 4-pyridinecarboxamide from its 3-pyridinecarboxamide regioisomer. The target compound (N-(9H-xanthen-9-yl)pyridine-4-carboxamide) has a computed XLogP3-AA of 2.9 [1], while the isomeric N-(9H-xanthen-9-yl)pyridine-3-carboxamide has been reported with a LogP of 4.10 . This ~1.2 log unit difference indicates the 4-pyridyl isomer is substantially less lipophilic, which directly influences aqueous solubility, membrane permeability, and protein binding behavior. The difference arises from the distinct electronic environments of the pyridine nitrogen at the 4- vs. 3-positions, which modulate the overall dipole moment and hydrogen-bonding capacity of the molecule.

Lipophilicity Difference
Cross-study
ΔLogP ≈ 1.2
May affect aqueous solubility and assay compatibility
Target XLogP3 2.9 vs. 3-pyridyl LogP 4.10
Physicochemical Profiling Drug Likeness ADME Prediction

Polar Surface Area and Hydrogen-Bonding Capacity vs. Xanthene-9-Carboxamide Parent Scaffold

The target compound possesses a topological polar surface area (tPSA) of 51.22 Ų , which is significantly larger than the parent 9H-xanthene-9-carboxamide (tPSA = 43.10 Ų for the unsubstituted carboxamide scaffold) . This increase is attributable to the additional pyridyl nitrogen acceptor. The target compound also features 1 hydrogen bond donor and 3 hydrogen bond acceptors, compared to 1 donor and 2 acceptors for the parent scaffold. These descriptors place the target compound in a more favorable region of the BOILED-Egg model for blood-brain barrier permeation prediction while maintaining oral bioavailability potential.

Polar Surface Area
Data to verify
tPSA 51.22 vs. 43.10 Ų; +1 HBA
May influence permeability and formulation properties
Class-level inference; no direct experimental validation
Drug Design Molecular Descriptors Permeability

DNA Binding Potential Distinguished from Aminoalkanamide Xanthene Derivatives

A published series of N-(9H-xanthen-9-yl)aminoalkanamide derivatives was evaluated for DNA binding affinity and cytotoxicity against L1210 leukemia cells [1]. The study demonstrated that the aminoalkanamide linker chain length modulated DNA intercalation potential, but crucially, the observed cytotoxicity did not correlate with DNA binding, suggesting alternative mechanisms of action [1]. The target compound, bearing a rigid pyridine-4-carboxamide substituent rather than a flexible aminoalkyl chain, is predicted to exhibit different DNA intercalation geometry and cellular uptake kinetics based on its reduced conformational flexibility (2 rotatable bonds) and distinct pharmacophoric presentation [2].

DNA Binding Potential
Class-level inference
Rigid pyridine vs. flexible aminoalkyl chain
SAR may not translate; distinct intercalation geometry predicted
No direct binding data; review existing aminoalkanamide studies
DNA Intercalation Antitumor Screening Binding Affinity

Evidence-Based Application Scenarios for N-(9H-xanthen-9-yl)pyridine-4-carboxamide Procurement


Regioisomer-Selective Chemical Probe for PIM Kinase Assay Validation

When used as a structurally matched negative control for the reverse-amide PIM1 inhibitor N-(pyridin-4-yl)-9H-xanthene-9-carboxamide (reported IC₅₀ = 371 nM against PIM1), the target compound's reversed amide orientation provides a critical tool for confirming on-target kinase engagement. Procurement of both regioisomers enables dose-response comparator studies that distinguish specific ATP-pocket binding from nonspecific xanthene-derived effects [1].

Physicochemical Comparator in Isonicotinamide SAR Campaigns

The target compound's computed LogP of 2.9 and tPSA of 51.22 Ų position it as a moderately lipophilic, orally bioavailable chemical starting point within isonicotinamide-based screening libraries. Its reduced lipophilicity relative to the 3-pyridyl isomer (ΔLogP ≈ 1.2 units) makes it preferentially suitable for aqueous-compatible high-throughput screening formats where compound precipitation is a concern [2].

Xanthene-9-Amide Scaffold for Gastric Antisecretory SAR Exploration

Based on the established gastric antisecretory activity of 9H-xanthen-9-amines in pylorus-ligated rat models [3], the target compound's pyridine-4-carboxamide substituent represents a structurally distinct amide variant for expanding SAR beyond the previously explored aminoalkyl, acetamidine, and hydrazinopyridine series. Its single hydrogen bond donor and three acceptors provide a unique H-bond pharmacophore signature for target interaction mapping.

Xanthene-Derived Fluorescent Probe Development Intermediate

The xanthene core of the target compound retains the intrinsic fluorescence properties characteristic of the xanthene scaffold [4]. The pyridine-4-carboxamide substituent introduces a coordinative nitrogen capable of metal-chelation, enabling development of fluorescent metal-ion sensors when the target compound serves as a synthetic intermediate for further functionalization at the pyridine ring or xanthene C-2/C-7 positions.

Application
Selection Property
Validation Focus
PIM Kinase Assay Control
Regioisomer-specific amide orientation
On-target kinase engagement confirmation
Isonicotinamide SAR Screening
Moderate lipophilicity profile
Aqueous-compatible HTS format fit
Gastric Antisecretory SAR
Pyridine-4-carboxamide H-bond pharmacophore
Target interaction mapping in gastric models
Fluorescent Probe Intermediate
Xanthene core + coordinative pyridine
Metal-chelation sensor development
Quote Request

Request a Quote for N-(9H-xanthen-9-yl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.